

5-Ethyl-3-methylnonane CAS number and molecular formula

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Compound of Interest

Compound Name: 5-Ethyl-3-methylnonane

Cat. No.: B14540338

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Technical Guide: 5-Ethyl-3-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of **5-Ethyl-3-methylnonane**, a saturated branched-chain alkane. As a simple hydrocarbon, its primary relevance is in the fields of organic chemistry, petrochemistry, and analytical chemistry as a component of fuel mixtures or as a reference standard. It is important to note that, unlike complex bioactive molecules, simple alkanes like **5-Ethyl-3-methylnonane** are not known to be involved in biological signaling pathways or drug development processes. The information provided herein focuses on its fundamental chemical properties and relevant analytical methodologies.

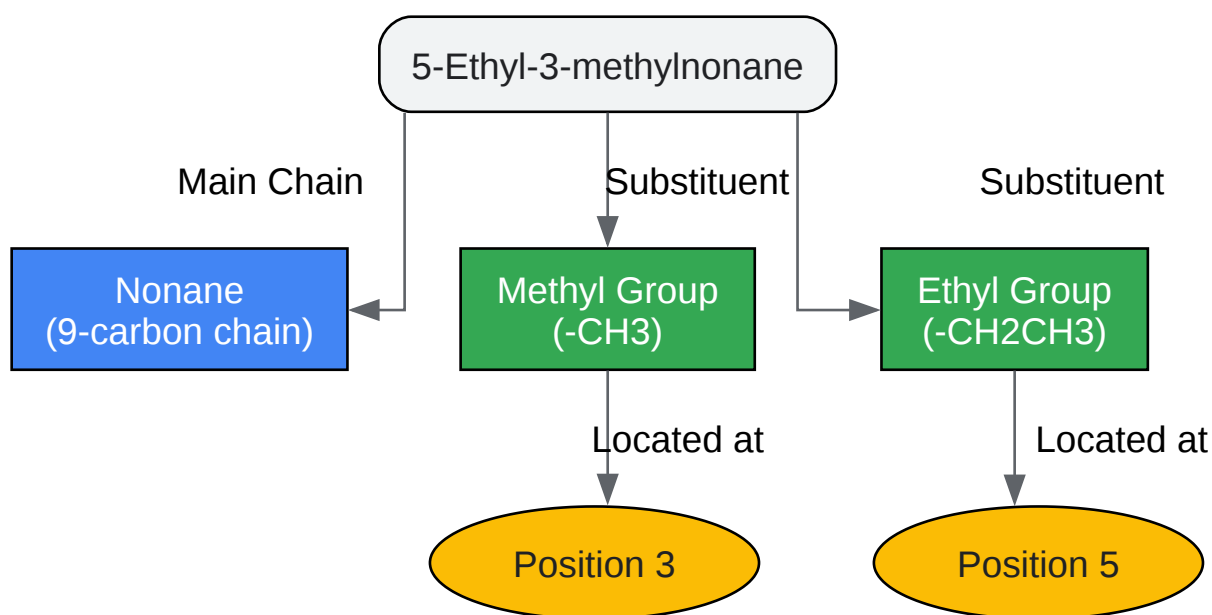
Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties for **5-Ethyl-3-methylnonane** are summarized below.

Identifier / Property	Value	Source
IUPAC Name	5-Ethyl-3-methylnonane	[1]
CAS Number	62184-42-3	[1][2][3]
Molecular Formula	C ₁₂ H ₂₆	[2][3]
Molecular Weight	170.33 g/mol	[1][2]
Exact Mass	170.203450829 Da	[1]
Computed LogP	6.1	[1]

Logical Structure of Nomenclature

The IUPAC name **5-Ethyl-3-methylnonane** precisely describes the molecule's structure. The following diagram illustrates the logical relationship between the name and the structure's components.



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Caption: Logical breakdown of the IUPAC name **5-Ethyl-3-methylnonane**.

Experimental Protocols

Specific synthetic or biological experimental protocols for **5-Ethyl-3-methylnonane** are not prevalent in scientific literature. However, a standard method for its identification and quantification within a complex mixture (e.g., petroleum fractions) is Gas Chromatography (GC).

Protocol: Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a general procedure for the qualitative and quantitative analysis of branched alkanes like **5-Ethyl-3-methylnonane**.

Objective: To separate, identify, and quantify **5-Ethyl-3-methylnonane** in a hydrocarbon sample.

Materials:

- Gas Chromatograph (GC) system equipped with a split/splitless injector and Flame Ionization Detector (FID).
- Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or HP-5ms).
- High-purity carrier gas (Helium or Hydrogen).
- High-purity FID gases (Hydrogen and Air).
- Sample containing or suspected of containing **5-Ethyl-3-methylnonane**.
- Certified reference standard of **5-Ethyl-3-methylnonane**.
- High-purity solvent (e.g., hexane) for sample dilution and preparation of standards.
- Autosampler vials and syringes.

Methodology:

- Standard Preparation: Prepare a series of calibration standards by accurately diluting the **5-Ethyl-3-methylnonane** reference material in hexane to achieve concentrations spanning the

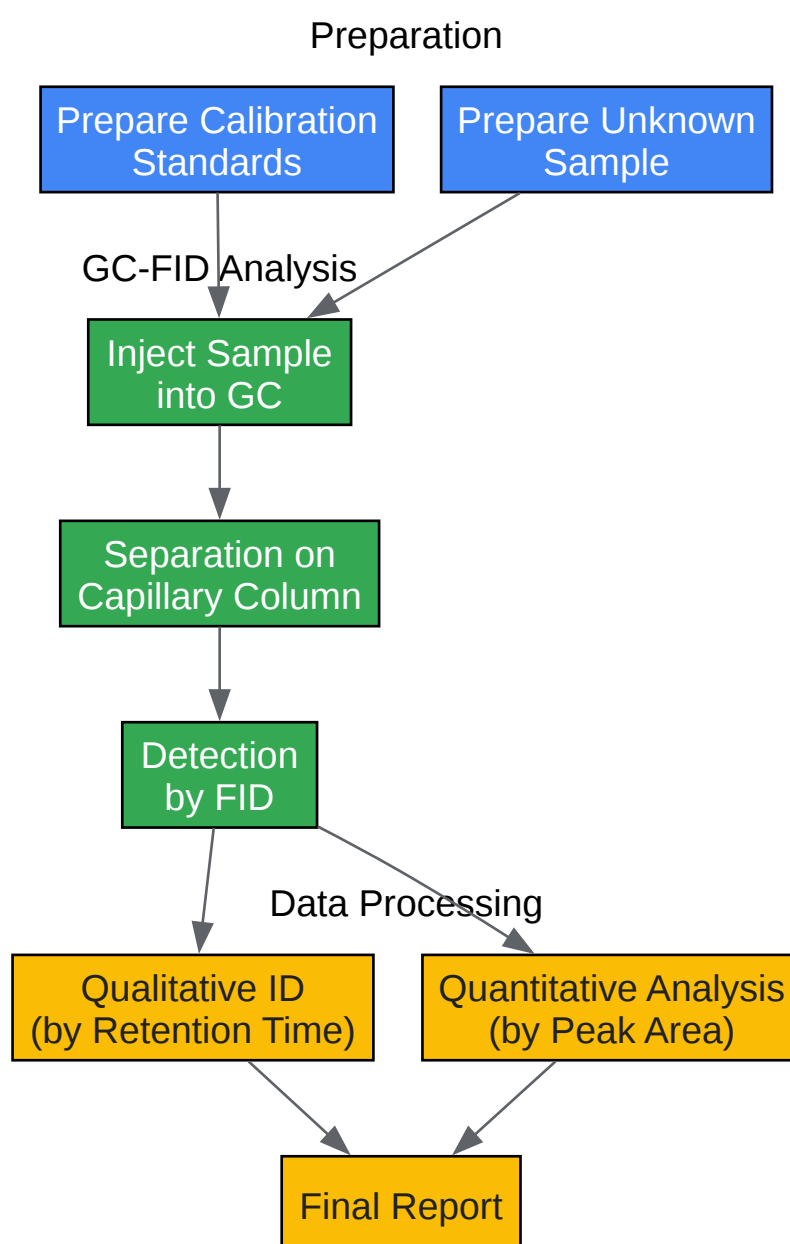
expected sample concentration range.

- Sample Preparation: Dilute the unknown sample in hexane to an appropriate concentration to ensure that the analyte response falls within the calibration range.
- GC Instrument Setup:
 - Injector: Set to split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
 - Oven Program: Start at an initial temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) to ensure elution of all components.
 - Column: Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
 - Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min Helium).
 - Detector (FID): Set temperature to 300°C. Optimize hydrogen and air flow rates as per manufacturer recommendations.
- Analysis Sequence:
 - Inject a solvent blank (hexane) to ensure no system contamination.
 - Inject the prepared calibration standards from lowest to highest concentration.
 - Inject the prepared unknown sample(s).
- Data Acquisition and Processing:
 - Record the chromatograms for all injections. The time it takes for a compound to travel through the column to the detector is its retention time^[4].
 - Qualitative Analysis: Identify the peak corresponding to **5-Ethyl-3-methylnonane** in the sample chromatogram by comparing its retention time to that of the certified reference standard^[4].

- Quantitative Analysis: Generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of **5-Ethyl-3-methylnonane** in the unknown sample by interpolating its peak area on the calibration curve.

Experimental Workflow

The following diagram outlines the typical workflow for the GC-FID analysis described above.



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Caption: General workflow for the analysis of **5-Ethyl-3-methylnonane** by GC-FID.

Safety and Toxicological Information

As a hydrocarbon, **5-Ethyl-3-methylnonane** should be handled with appropriate laboratory precautions. It is expected to be flammable and may cause skin and eye irritation upon contact. Detailed toxicological data for this specific isomer are not readily available; however, compounds of this class are generally considered to have low systemic toxicity. Standard safety practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are mandatory.

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References

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